molecular formula C12H17N3O3 B2450821 (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid CAS No. 1969288-47-8

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2450821
CAS No.: 1969288-47-8
M. Wt: 251.286
InChI Key: TXJDAAXTYICVPI-KWQFWETISA-N
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Description

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a pyrazole moiety, and a carboxylic acid group

Properties

IUPAC Name

(2S,3S)-1-ethyl-2-(2-methylpyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-15-10(16)5-4-8(12(17)18)11(15)9-6-7-13-14(9)2/h6-8,11H,3-5H2,1-2H3,(H,17,18)/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJDAAXTYICVPI-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems are often employed to achieve efficient production. Quality control measures, including chromatography and spectroscopy, are used to monitor the synthesis process and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-ethyl-2-(1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.

    (2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-3-yl)-6-oxopiperidine-3-carboxylic acid: Has a different substitution pattern on the pyrazole ring.

Uniqueness

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of a piperidine ring, pyrazole moiety, and carboxylic acid group makes it a versatile compound for various applications.

Biological Activity

(2S,3S)-1-ethyl-2-(1-methyl-1H-pyrazol-5-yl)-6-oxopiperidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This compound contains a piperidine ring, a pyrazole moiety, and a carboxylic acid group, which contribute to its biological activities. Research indicates that this compound may exhibit various pharmacological effects, including enzyme inhibition and receptor interactions.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. One common method is the condensation of piperidine derivatives with pyrazole derivatives under controlled conditions. The reaction conditions often include catalysts, solvents, and specific temperature settings to ensure the desired stereochemistry and yield.

Structural Characteristics

Property Details
IUPAC Name This compound
Molecular Formula C12H17N3O3
Molecular Weight 239.29 g/mol
CAS Number 1969288-47-8

Enzyme Inhibition

Research has indicated that compounds similar to this compound may act as inhibitors of various enzymes. For instance, piperidine derivatives have been studied for their ability to inhibit angiotensin-converting enzyme (ACE), with some derivatives showing IC50 values as low as 0.07 µM . This suggests that this compound could potentially exhibit similar inhibitory activities.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In studies involving related pyrazole derivatives, significant activity against Mycobacterium tuberculosis was observed, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains . The selectivity of these compounds indicates potential therapeutic applications in treating infections without significant toxicity to human cells.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as HaCaT have shown that certain derivatives maintain a favorable selectivity index (SI), indicating non-toxic effects at effective concentrations against pathogens. For example, one derivative demonstrated an SI of over 12.5 when comparing MIC values against noncancerous cells .

The mechanism by which this compound exerts its biological effects likely involves binding to specific molecular targets such as enzymes or receptors. This binding can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in the observed biological effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Antitubercular Activity : A study indicated that certain piperidine derivatives exhibited potent antitubercular activity with MIC values significantly lower than those of standard treatments .
  • Selectivity Against Cancer Cells : Research demonstrated that some analogs showed low cytotoxicity towards normal cells while effectively inhibiting the growth of cancer cell lines .
  • ACE Inhibition : Comparative studies on piperidine derivatives revealed that modifications in the structure could lead to enhanced ACE inhibitory activity, suggesting avenues for developing antihypertensive agents .

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